2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzene-1-carboximidamide
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Overview
Description
2-(Ethyl(2-hydroxyethyl)amino)-N’-hydroxybenzimidamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both hydroxy and amino functional groups, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(2-hydroxyethyl)amino)-N’-hydroxybenzimidamide typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with ethylamine and 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, are common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(2-hydroxyethyl)amino)-N’-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the hydroxy group can be replaced by other nucleophiles such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(Ethyl(2-hydroxyethyl)amino)-N’-hydroxybenzimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Ethyl(2-hydroxyethyl)amino)-N’-hydroxybenzimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions with active sites, thereby inhibiting or modulating the activity of these targets. This compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethylamine: Shares the hydroxyethylamine moiety but lacks the benzimidazole structure.
Ethylamine: Contains the ethylamine group but does not have the hydroxy or benzimidazole components.
Benzimidazole: The core structure without the hydroxyethylamine and ethylamine groups
Uniqueness
Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-[ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-14(7-8-15)10-6-4-3-5-9(10)11(12)13-16/h3-6,15-16H,2,7-8H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAIMNOZBBOJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=CC=C1C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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